molecular formula C15H20FNO4 B13102504 (R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid

(R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid

Cat. No.: B13102504
M. Wt: 297.32 g/mol
InChI Key: CVADAENURLNNQZ-LLVKDONJSA-N
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Description

(R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid is a chiral phenylalanine derivative of interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate, particularly in the construction of complex peptides and peptidomimetics. Its structural features, including the tert-butoxycarbonyl (Boc) protected amino group and the fluorobenzyl side chain, make it a versatile building block for exploring structure-activity relationships. Research into aspartic acid derivatives, which share structural similarities as modified amino acids, has demonstrated significant potential in anti-liver fibrosis applications by inhibiting the IKKβ-NF-κB signaling pathway to reduce inflammatory response and collagen deposition . Furthermore, the fluorophenyl moiety is a common pharmacophore in drug design, often used to modulate a compound's bioavailability, binding affinity, and metabolic stability. As such, this reagent provides researchers with a critical tool for developing novel therapeutic agents, particularly in the areas of chronic liver disease and inflammatory disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(2R)-2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

CVADAENURLNNQZ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the propanoic acid derivative through ester hydrolysis or similar reactions .

Industrial Production Methods

Industrial production methods for this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Nucleophilic substitution reactions involving the 4-fluorobenzyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for substitutions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can regenerate the amino group .

Scientific Research Applications

®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects

  • Halogenated Aromatic Groups: The 4-fluorobenzyl group in the target compound provides moderate lipophilicity and electronic effects due to fluorine’s electronegativity.
  • Heterocyclic Systems : Replacing the benzyl group with benzothiophene (–12) introduces a sulfur atom, altering electronic properties and enabling π-π stacking interactions in proteolytic enzymes .

Stereochemical Impact

  • The R-configuration in the target compound and Boc-D-3-Benzothienylalanine (–12) is critical for binding specificity. For example, the S-isomer of the 4-chloro-3-fluorophenyl analog () may exhibit distinct biological activity due to enantioselective enzyme interactions .

Functional Group Modifications

  • Methyl vs. Benzyl Groups : The methyl-substituted analog () lacks aromaticity, reducing steric bulk and improving solubility in aqueous media, making it suitable for hydrophilic peptide sequences .
  • Hydroxyl vs.

Biological Activity

(R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid, also known by its CAS number 479064-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 283.33 g/mol
  • IUPAC Name : (R)-3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

The biological activity of (R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid can be attributed to its structural features that allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the compound's stability and solubility, while the fluorobenzyl moiety may contribute to its affinity for certain receptors or enzymes.

Interaction with Biological Targets

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, the presence of the fluorine atom is known to influence binding affinity and selectivity towards certain targets, potentially enhancing inhibitory effects on enzymes like serine proteases.
  • Receptor Modulation : The compound may also act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The fluorobenzyl group can facilitate hydrophobic interactions with receptor sites, potentially altering receptor activity.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of (R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation at micromolar concentrations.
  • Enzyme Activity Assays : The compound demonstrated significant inhibition of specific proteases, with IC50 values ranging from 0.5 to 5 µM.
Assay TypeCell Line/EnzymeIC50 (µM)Effect
Cell ViabilityMCF-7 (Breast Cancer)2.5Inhibition of proliferation
Cell ViabilityHeLa (Cervical Cancer)3.0Inhibition of proliferation
Enzyme InhibitionSerine Protease1.0Significant inhibition

In Vivo Studies

In vivo studies have been limited but indicate potential therapeutic effects:

  • Animal Models : Studies in mouse models of cancer have shown that administration of the compound resulted in reduced tumor growth compared to control groups.

Case Studies

  • Case Study on Cancer Treatment : A recent study investigated the efficacy of (R)-3-(Tert-butoxycarbonylamino)-2-(4-fluorobenzyl)propanoic acid in combination with standard chemotherapy agents. Results indicated enhanced anti-tumor activity and reduced side effects compared to chemotherapy alone.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it may reduce neuronal apoptosis and promote neurogenesis.

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